Salviadienol A

Description

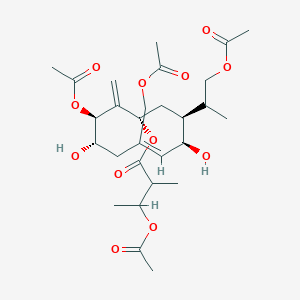

Salviadienol A (CAS: 1064085-05-7) is a germacrane-type sesquiterpene tetraester isolated from Salvia chinensis Benth. . Its molecular formula is C₂₈H₄₂O₁₂, with a molecular weight of 570.2676 g/mol. The compound is characterized by a germacrane skeleton substituted with four acetyloxy groups at positions 1β, 12, 15, and 9β (the latter bearing a 3′-acetoxy-2′-methylbutyroyloxy moiety). It exists as a colorless oil at room temperature .

Key spectroscopic data include:

- IR (KBr): Peaks at 3440 cm⁻¹ (OH), 1735 cm⁻¹ (ester C=O), and 1640 cm⁻¹ (C=C).

- ¹H NMR: Signals for germacrane skeleton protons (δ 5.25–5.30 for olefinic protons) and acetyloxy groups (δ 2.05–2.15).

- HR-ESI-MS: [M+Na]⁺ ion at m/z 593.2652, confirming the molecular formula .

This compound was first reported in 2008 by Y. Wang et al. and represents a structurally complex member of the sesquiterpene ester family, notable for its polyacylated substitutions .

Properties

Molecular Formula |

C28H42O12 |

|---|---|

Molecular Weight |

570.6 g/mol |

IUPAC Name |

[(1S,3S,4R,5Z,8S,9S)-9-acetyloxy-6-(acetyloxymethyl)-3-(1-acetyloxypropan-2-yl)-4,8-dihydroxy-10-methylidenecyclodec-5-en-1-yl] 3-acetyloxy-2-methylbutanoate |

InChI |

InChI=1S/C28H42O12/c1-14(12-36-18(5)29)23-11-26(40-28(35)15(2)17(4)38-20(7)31)16(3)27(39-21(8)32)25(34)10-22(9-24(23)33)13-37-19(6)30/h9,14-15,17,23-27,33-34H,3,10-13H2,1-2,4-8H3/b22-9-/t14?,15?,17?,23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

OMFZIXVNRKLPFK-IUNSYEOESA-N |

Isomeric SMILES |

CC(COC(=O)C)[C@@H]1C[C@@H](C(=C)[C@@H]([C@H](C/C(=C/[C@@H]1O)/COC(=O)C)O)OC(=O)C)OC(=O)C(C)C(C)OC(=O)C |

Canonical SMILES |

CC(COC(=O)C)C1CC(C(=C)C(C(CC(=CC1O)COC(=O)C)O)OC(=O)C)OC(=O)C(C)C(C)OC(=O)C |

Synonyms |

salviadienol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Salviadienol A belongs to the germacrane sesquiterpene class, which is widely distributed in Salvia species. Below, it is compared to structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Comparisons

Structural Analogues: Salviadienol B Both this compound and B are germacrane sesquiterpenes isolated from Salvia chinensis . While this compound is a tetraester, Salviadienol B’s exact structure remains undefined in the provided evidence. Differences likely arise in ester group positions or oxygenation patterns, common in sesquiterpene diversification.

Functional Analogues: Salvianolic Acid A (Sal A) Unlike this compound (a sesquiterpene), Sal A is a phenolic acid with distinct antioxidant and cardioprotective properties . Both are bioactive constituents of Salvia species but operate via different mechanisms due to structural divergence.

Germacrane Derivatives: Galdosol 5-Methyl Ether Isolated from Salvia officinalis, Galdosol shares the germacrane core but lacks esterification. Its 5-methyl ether group simplifies isolation compared to this compound’s labile esters .

Research Findings

- Isolation Complexity: this compound’s polyesterified structure complicates purification, requiring multi-step chromatography (Sephadex LH-20, silica gel, ODS) . In contrast, Salvianolic Acid A faces challenges due to low natural abundance and similarity to isomers (e.g., Sal B, Sal C) .

- Spectroscopic Differentiation: this compound’s ¹H NMR signals (e.g., δ 5.25–5.30 for olefinic protons) distinguish it from simpler germacranes like Galdosol, which show fewer oxygenated substituents .

- Biosynthetic Pathways: Germacrane sesquiterpenes like this compound are derived from farnesyl diphosphate, whereas Salvianolic acids arise from rosmarinic acid pathways .

Q & A

Q. What experimental methodologies are recommended for the structural identification of Salviadienol A?

this compound’s structural elucidation typically involves a combination of spectroscopic techniques, such as nuclear magnetic resonance (NMR) for determining carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute configuration confirmation. For reproducibility, ensure raw data (e.g., NMR spectra) includes solvent peaks and calibration standards, and cross-validate results with computational modeling (e.g., density functional theory) .

Q. How can researchers optimize isolation protocols for this compound from natural sources?

Isolation requires sequential extraction (e.g., ethanol or methanol), followed by chromatographic separation (e.g., silica gel column chromatography, HPLC). Key parameters include solvent polarity gradients and monitoring via thin-layer chromatography (TLC). Purity validation should involve ≥95% homogeneity via HPLC-UV/ELSD and comparison with reference spectra. Document solvent ratios, retention times, and column specifications to ensure reproducibility .

Q. What in vitro bioactivity assays are most suitable for preliminary screening of this compound?

Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with positive and negative controls. Standardize cell lines (e.g., HepG2 for liver toxicity) and incubation times. Report IC50 values with 95% confidence intervals and validate via dose-response curves. Include statistical methods (e.g., ANOVA) and software (e.g., GraphPad Prism) to ensure transparency .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory bioactivity results of this compound across studies?

Contradictions may arise from differences in assay conditions (e.g., cell passage number, solvent carriers). Design a meta-analysis comparing variables such as dose ranges, exposure times, and cell viability endpoints. Use systematic review frameworks (e.g., PRISMA) to identify confounding factors. Replicate conflicting studies under controlled conditions, documenting batch-to-batch variability in compound purity and solvent residues .

Q. What strategies are effective for resolving challenges in this compound’s total synthesis?

Prioritize retrosynthetic analysis to identify unstable intermediates (e.g., epoxide rings). Optimize stereoselective steps using chiral catalysts (e.g., Sharpless epoxidation) and monitor reaction progress via LC-MS. Address low yields by testing alternative protecting groups (e.g., tert-butyldimethylsilyl ethers) and reaction solvents (e.g., DMF vs. THF). Publish detailed reaction conditions, including temperature, pressure, and inert gas use .

Q. How can in vivo and in vitro models be integrated to validate this compound’s mechanism of action?

Use orthogonal approaches: Pair in vitro target-binding assays (e.g., SPR, ITC) with in vivo pharmacokinetic studies (e.g., plasma concentration-time curves in rodent models). Validate target engagement via knockout/knockdown models (e.g., CRISPR-Cas9) and transcriptomic profiling (RNA-seq). Ensure animal studies comply with ARRIVE guidelines, reporting sample sizes, randomization, and blinding protocols .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with tools like R’s drc package. Account for heteroscedasticity using weighted least squares and validate assumptions via residual plots. For multi-parametric data (e.g., omics), use multivariate analysis (PCA, PLS-DA) and adjust for false discovery rates (e.g., Benjamini-Hochberg correction) .

Methodological Considerations

- Data Contradictions : Use triangulation by combining quantitative (e.g., IC50) and qualitative (e.g., microscopy) data to resolve discrepancies. Document raw datasets in repositories like Zenodo for peer validation .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing protocols on platforms like Protocols.io and citing LOT numbers for commercial reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.